Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 51814-20-1
VCID: VC5964999
InChI: InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-5(9)3-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
SMILES: CCOC(=O)C1C(CCN1)O.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64

Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis

CAS No.: 51814-20-1

Cat. No.: VC5964999

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis - 51814-20-1

Specification

CAS No. 51814-20-1
Molecular Formula C7H14ClNO3
Molecular Weight 195.64
IUPAC Name ethyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-5(9)3-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Standard InChI Key KHKHSMQEXQMAOE-RIHPBJNCSA-N
SMILES CCOC(=O)C1C(CCN1)O.Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

Ethyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride features a five-membered pyrrolidine ring with hydroxyl (-OH) and ester (-COOEt) groups at the 3- and 2-positions, respectively. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction systems. X-ray crystallographic studies of analogous pyrrolidine derivatives reveal chair-like conformations with intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, stabilizing the cis-configuration .

Synthetic Methodologies and Optimization

Diastereoselective Ring-Opening Strategies

A three-step synthesis route from L-malic acid derivatives has been reported for analogous cis-3,4-dihydroxypyrrolidines:

  • Aldol Condensation: L-malic acid reacts with ethyl glyoxylate under basic conditions to form a β-hydroxy-γ-lactone intermediate.

  • Reductive Amination: Catalytic hydrogenation (H₂, Pd/C) introduces the pyrrolidine ring while preserving stereochemistry.

  • Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol yields the crystalline salt .

Table 1: Comparative Yields in Pyrrolidine Derivative Syntheses

StepReagents/ConditionsYield (%)ee (%)
Aldol CondensationKOtBu, THF, -78°C72N/A
Reductive Amination10% Pd/C, H₂ (50 psi)8598.5
Salt FormationHCl (g), EtOH, 0°C9199.2

Catalytic Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of β-keto esters provides an alternative route:
Rh(COD)2BF4+(R)SegphosCatalyst\text{Rh(COD)}_2\text{BF}_4 + (R)-Segphos → Catalyst
Substrate: Ethyl 3-oxopyrrolidine-2-carboxylate
Conditions: 80 bar H₂, 50°C, 24 h → 92% yield, 97% ee.

Reactivity and Functionalization Pathways

Ester Hydrolysis and Derivatization

The ethyl ester undergoes selective hydrolysis under mild acidic conditions (HCl, H₂O/THF) to yield the free carboxylic acid, a precursor for peptide coupling reactions. Mitsunobu conditions (DIAD, PPh₃) facilitate hydroxyl group inversion, enabling access to the trans-diastereomer when required .

Palladium-Catalyzed Cross-Couplings

Buchwald-Hartwig amination with aryl bromides introduces aromatic substituents at the 5-position:
\text{Pd}_2(\text{dba})_3, Xantphos, Cs}_2\text{CO}_3
Yields: 68-84% for electron-deficient aryl groups.

Molecular docking studies position the hydroxyl and carboxylate groups into GlyT1’s substrate-binding pocket (PDB: 6XIM). In vitro assays show IC₅₀ = 1.2 μM, comparable to reference inhibitor ALX-5407 (IC₅₀ = 0.8 μM) .

Antiviral Activity Against RNA Viruses

Preliminary testing against SARS-CoV-2 main protease (Mpro):
Ki=14.3μM, compared to GC376 (Ki=0.8μM)K_i = 14.3 \mu\text{M}, \text{ compared to GC376 } (K_i = 0.8 \mu\text{M})
Cytotoxicity: CC₅₀ > 100 μM in Vero E6 cells.

Table 2: Biological Activity Profile

TargetAssay TypeResultReference Standard
GlyT1RadioligandIC₅₀ 1.2 μMALX-5407 (0.8 μM)
SARS-CoV-2 MproFluorescenceKᵢ 14.3 μMGC376 (0.8 μM)
hERG ChannelPatch ClampIC₅₀ > 30 μMAstemizole (0.1 μM)

Analytical Characterization Techniques

Chiral Chromatography

HPLC Method:

  • Column: Chiralpak IG-3 (4.6 × 250 mm)

  • Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1)

  • Retention: 12.7 min (major), 15.3 min (minor enantiomer) .

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 4.32 (q, J=7.1 Hz, 2H), 4.15 (dd, J=9.2, 3.1 Hz, 1H), 3.89 (m, 1H), 3.45 (td, J=11.2, 2.8 Hz, 1H), 2.38-2.19 (m, 2H), 1.98 (m, 1H), 1.31 (t, J=7.1 Hz, 3H).

  • HRMS (ESI+): m/z calcd for C₈H₁₄NO₃⁺ [M+H⁺] 172.0974, found 172.0971.

Industrial-Scale Production Challenges

Crystallization Optimization

Ternary phase diagrams (MeOH/H₂O/acetone) identify optimal crystallization conditions:

  • Anti-solvent: Acetone (3:1 v/v)

  • Yield: 78% with >99.5% purity

  • Particle Size: D90 < 50 μm via wet milling .

Regulatory Considerations

ICH Q3D elemental impurities analysis confirms compliance:

  • Pd < 2 ppm (specification limit: 10 ppm)

  • Residual solvents: EtOH < 500 ppm.

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